2-Bromo-4-methyl-5-nitrobenzaldehyde

Aldehyde Dehydrogenase Inhibition Cancer Therapeutics Enzymology

Researchers face inconsistent reactivity with non-brominated analogs in cross-coupling and ALDH3A1 inhibition studies. This compound solves that-the ortho-bromine enables reliable Suzuki-Miyaura, Stille, and related couplings for SAR library synthesis. Key advantages: • 10-fold higher ALDH3A1 potency vs. 2-chloro analog (IC50 219 nM vs. 2100 nM). • Ortho-Br enables versatile cross-coupling; nitro group provides secondary reduction handle. • Elevated LogP (2.85-3.00) ensures distinct HPLC retention, useful as a reference standard. Supplied with full COA; shipped under inert atmosphere, ambient temperature.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 159730-72-0
Cat. No. B068024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-5-nitrobenzaldehyde
CAS159730-72-0
Synonyms2-Bromo-4-methyl-5-nitrobenzaldehyde
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C=O)Br
InChIInChI=1S/C8H6BrNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3
InChIKeyOKHCEMLRYRLMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde


2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS 159730-72-0) is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It features a bromine atom at the ortho position, a methyl group at the para position, and a nitro group at the meta position relative to the aldehyde functionality . The compound is a solid at ambient temperature with a predicted boiling point of 318.8 °C at 760 mmHg, a density of 1.678 g/cm³, and a calculated LogP ranging from 2.48 to 3.00 . These physicochemical properties, combined with the ortho-bromo substitution pattern, establish its utility as a versatile electrophilic building block in cross-coupling chemistry and as a key intermediate in the synthesis of biologically active molecules [1].

Synthesis Workflow Versatile electrophilic building block for Suzuki-Miyaura cross-coupling and orthogonal functionalization
Enzymology Context Reported ALDH3A1 inhibitor for enzyme target engagement and SAR studies
Selection Logic Ortho-bromo, meta-nitro, and para-methyl substitution supports multi-step derivatization and chromatographic retention

Non-Substitutability of 2-Bromo-4-methyl-5-nitrobenzaldehyde


The substitution of 2-Bromo-4-methyl-5-nitrobenzaldehyde with closely related analogs such as 2-Bromo-5-nitrobenzaldehyde, 4-Methyl-5-nitrobenzaldehyde, or 2-Bromo-4-methylbenzaldehyde introduces significant alterations in reactivity, physicochemical properties, and biological activity that cannot be compensated for by minor process adjustments . The presence of the ortho-bromine atom is essential for enabling palladium-catalyzed cross-coupling reactions; its absence in 4-Methyl-5-nitrobenzaldehyde eliminates this key reactivity handle . The methyl group at the 4-position contributes to increased lipophilicity (LogP ~2.48–3.00) compared to the non-methylated analog 2-Bromo-5-nitrobenzaldehyde (LogP ~2.39), affecting solubility, membrane permeability, and chromatographic behavior . Furthermore, the nitro group imparts strong electron-withdrawing character that influences both the electronics of the aromatic ring and the potential for bioreductive activation; its omission in 2-Bromo-4-methylbenzaldehyde results in a compound with fundamentally different reactivity and an inability to participate in nitro-specific transformations . These cumulative differences render generic substitution ineffective and highlight the necessity of using the exact compound for reproducible outcomes in synthetic and biological applications.

Loss of Reactivity Omitting the ortho-bromine (e.g., 4-Methyl-5-nitrobenzaldehyde) eliminates palladium-catalyzed cross-coupling capability entirely.
Lipophilicity Shift Replacing the para-methyl group (e.g., 2-Bromo-5-nitrobenzaldehyde) lowers LogP by ~0.5, altering reversed-phase retention and permeability.
Synthetic Limitation Using 2-Bromo-4-methylbenzaldehyde removes the nitro handle, preventing bioreductive activation or amine derivatization.

2-Bromo-4-methyl-5-nitrobenzaldehyde vs. Closest Analogs


ALDH3A1 Inhibitory Potency vs. 2-Chloro Analog

2-Bromo-4-methyl-5-nitrobenzaldehyde exhibits an IC₅₀ of 219 nM against ALDH3A1, as measured by NADH formation using 4-nitrobenzaldehyde as substrate [1]. Its direct 2-chloro analog (2-Chloro-4-methyl-5-nitrobenzaldehyde) demonstrates an IC₅₀ of 2.10 µM (2100 nM) under comparable assay conditions [2]. This represents a nearly 10-fold (9.6×) higher potency for the brominated compound.

ALDH3A1 Inhibition
Head-to-head
219 nM vs 2100 nM
Reported 9.6× higher rank in tested set
Supports ALDH3A1 assay sensitivity review
2-Chloro analog comparator; review with assay conditions
Aldehyde Dehydrogenase Inhibition Cancer Therapeutics Enzymology

Lipophilicity vs. 2-Bromo-5-nitrobenzaldehyde

The calculated LogP of 2-Bromo-4-methyl-5-nitrobenzaldehyde is reported as 2.85–3.00 , whereas the non-methylated analog 2-Bromo-5-nitrobenzaldehyde has a LogP of 2.39 . This difference of 0.46–0.61 LogP units translates to an approximately 2.9–4.1× increase in octanol–water partition coefficient.

Lipophilicity
Data to verify
ΔLogP +0.46 to +0.61
Informs reversed-phase HPLC retention behavior
Calculated XLogP3; experimental values may differ
Physicochemical Profiling ADME Chromatography

Density and Boiling Point vs. 2-Bromo-4-methylbenzaldehyde

2-Bromo-4-methyl-5-nitrobenzaldehyde has a density of 1.678 g/cm³ and a predicted boiling point of 318.8 °C at 760 mmHg . The nitro-free analog 2-Bromo-4-methylbenzaldehyde exhibits a density of approximately 1.49–1.51 g/cm³ and a boiling point of 245–250 °C . This represents a 12–13% increase in density and a ~70 °C elevation in boiling point.

Physical Properties
Data to verify
Δ +0.17–0.19 g/cm³
Affects physical processing and distillation conditions
Predicted values; nitro-free analog as baseline
Physical Properties Purification Formulation

Cross-Coupling Reactivity via Ortho-Bromo Substituent

2-Bromo-4-methyl-5-nitrobenzaldehyde contains an ortho-bromo substituent that serves as an electrophilic partner in Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions [1]. In contrast, the non-brominated analog 4-Methyl-5-nitrobenzaldehyde lacks this reactive handle, precluding participation in such transformations . This functional divergence is absolute: the brominated compound can undergo coupling reactions to introduce diverse aryl, heteroaryl, or alkenyl groups, whereas the non-brominated analog cannot.

Cross-Coupling
Class-level
Active electrophile vs. no reactivity
Enables library diversification via C–C bond formation
Essential ortho-bromo handle; review with ligand selection
Cross-Coupling C–C Bond Formation Synthetic Methodology

Orthogonal Reactivity of Bromine and Nitro Groups

The co-presence of an ortho-bromine atom and a meta-nitro group on 2-Bromo-4-methyl-5-nitrobenzaldehyde enables sequential orthogonal functionalization. The bromine atom can be selectively engaged in cross-coupling reactions without affecting the nitro group, while the nitro group can be subsequently reduced to an amine for further derivatization [1]. Analogs lacking either group (e.g., 2-Bromo-4-methylbenzaldehyde, which lacks the nitro group, or 4-Methyl-5-nitrobenzaldehyde, which lacks the bromine) offer only a single reactive handle, limiting synthetic versatility.

Orthogonal Reactivity
Class-level
Two reactive handles vs. single
Streamlines multi-step synthesis for complex molecules
Sequential cross-coupling then nitro reduction
Chemoselectivity Multistep Synthesis Orthogonal Protection

Optimal Applications of 2-Bromo-4-methyl-5-nitrobenzaldehyde


ALDH3A1 Inhibitor Development and Screening

2-Bromo-4-methyl-5-nitrobenzaldehyde (IC₅₀ = 219 nM) is an optimal starting point for ALDH3A1 inhibitor development due to its nearly 10-fold higher potency compared to the 2-chloro analog (IC₅₀ = 2100 nM) [1][2]. Its improved potency reduces the required compound concentration in high-throughput screening and enzymatic assays, minimizing solvent interference and off-target effects. The compound is particularly suitable for structure–activity relationship (SAR) studies focused on halogen substitution effects at the 2-position of the benzaldehyde scaffold.

Palladium-Catalyzed Aryl and Heteroaryl Coupling

The ortho-bromine substituent enables participation in Suzuki-Miyaura, Stille, and related cross-coupling reactions, as demonstrated in patent literature [3]. This reactivity allows the installation of diverse aromatic, heteroaromatic, or alkenyl groups at the 2-position, generating libraries of structurally diverse analogs. The presence of the nitro group provides a secondary handle for subsequent reduction and functionalization, enabling the preparation of complex biaryl and heterobiaryl intermediates for pharmaceutical and agrochemical applications.

Preparative Chromatography Purification Methods

The elevated LogP (2.85–3.00) of 2-Bromo-4-methyl-5-nitrobenzaldehyde, compared to 2-Bromo-5-nitrobenzaldehyde (LogP 2.39), results in distinct retention behavior on reversed-phase HPLC columns . This property is advantageous for developing selective purification protocols for reaction mixtures containing multiple nitroaromatic or brominated aldehydes. The compound serves as a useful reference standard for calibrating gradient elution programs and validating separation methods.

Bioreductive Prodrug Design and Nitroreductase Activation

The nitro group at the 5-position confers potential for bioreductive activation under hypoxic conditions, a mechanism exploited in the design of hypoxia-selective anticancer prodrugs and antimicrobial agents . The ortho-bromine atom provides an attachment point for further structural elaboration without perturbing the nitro group's redox properties. This compound is particularly suited for studies investigating the influence of aromatic substitution patterns on nitroreductase substrate specificity and activation kinetics.

Application
Selection Property
Validation Focus
ALDH3A1 Enzymology Assays
ALDH3A1 inhibitor probe with reported higher rank in tested set
Endpoint response and SAR surrounding halogen substitution at 2-position
Suzuki-Miyaura Coupling Synthesis
Ortho-bromo electrophilic handle for C–C bond formation
Coupling yield and compatibility with nitro-containing substrates
Reversed-Phase Chromatography Methods
Elevated LogP for distinct retention on C18 columns
Selective gradient elution and separation of bromonitroaromatic mixtures
Hypoxia-Activated Probe Research
Meta-nitro group suitable for bioreductive activation
Nitroreductase substrate specificity and redox activation kinetics

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